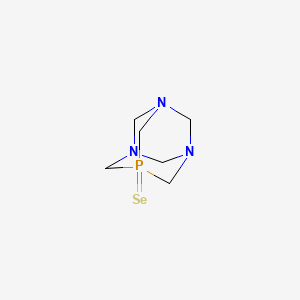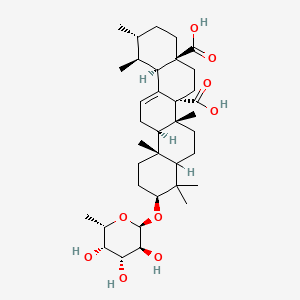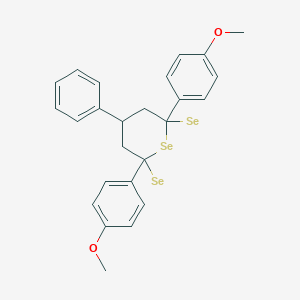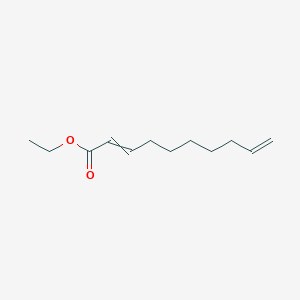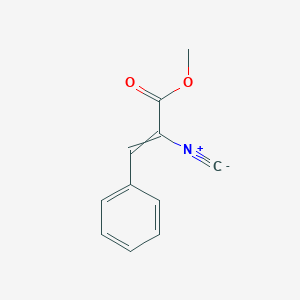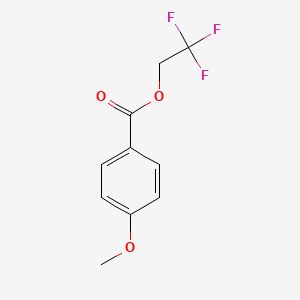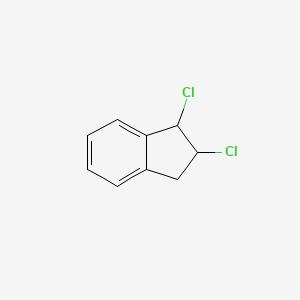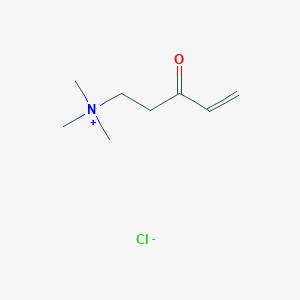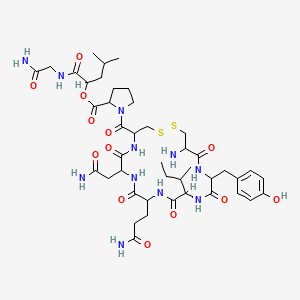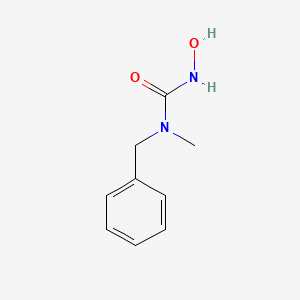![molecular formula C23H27F3O B14433063 [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone CAS No. 74766-27-1](/img/structure/B14433063.png)
[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone: is an organic compound characterized by the presence of trifluoromethyl and tri(propan-2-yl)phenyl groups attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods ensure the incorporation of the trifluoromethyl group into the aromatic ring, which is crucial for the compound’s stability and reactivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is essential to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions yield halogenated derivatives, while nitration produces nitro-substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds .
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the pharmacokinetic properties of drug molecules, making it a valuable component in drug design and development
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzylamine
- Phosphine, tris[4-(trifluoromethyl)phenyl]-
- 4-(Trifluoromethyl)phenethyl bromide
Uniqueness: Compared to similar compounds, [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone stands out due to its combination of trifluoromethyl and tri(propan-2-yl)phenyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
74766-27-1 |
|---|---|
Fórmula molecular |
C23H27F3O |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H27F3O/c1-13(2)17-11-19(14(3)4)21(20(12-17)15(5)6)22(27)16-7-9-18(10-8-16)23(24,25)26/h7-15H,1-6H3 |
Clave InChI |
IZEKIDZITIIWLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


